molecular formula C7H8N4S B13840719 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione CAS No. 7403-34-1

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione

Katalognummer: B13840719
CAS-Nummer: 7403-34-1
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: QCSNCGOSMIVGTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione (CAS 7403-34-1) is a versatile chemical intermediate with the molecular formula C7H8N4S and a molecular weight of 180.23 g/mol. This compound features a pyrimido[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological significance . This scaffold is recognized for its structural similarity to 4-anilinoquinazolines, which are among the most important classes of EGFR inhibitors, and it is engineered with nitrogen atoms that are crucial for forming hydrogen bonds within the ATP-binding pockets of kinase targets . Recent studies highlight the significant potential of this chemical scaffold. Pyrimido[4,5-d]pyrimidine derivatives have been investigated as novel antiviral agents, with specific analogs demonstrating remarkable efficacy against human coronaviruses such as HCoV-229E . Furthermore, the broader class of pyrimidine-2-thione derivatives has shown promising antineoplastic activity in vitro, with mechanisms of action that may involve the inhibition of key signaling pathways like RAS/PI3K/Akt/JNK in breast carcinoma cells . Supplied with a typical purity of 85.0% to 99.8%, this product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate care in a controlled laboratory environment. Keep in dry and cool conditions.

Eigenschaften

CAS-Nummer

7403-34-1

Molekularformel

C7H8N4S

Molekulargewicht

180.23 g/mol

IUPAC-Name

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C7H8N4S/c1-4-8-2-5-3-9-7(12)11-6(5)10-4/h2H,3H2,1H3,(H2,8,9,10,11,12)

InChI-Schlüssel

QCSNCGOSMIVGTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C2CNC(=S)NC2=N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Use of Isothiocyanate Intermediates

Another synthetic route involves the reaction of isothiocyanates with 2-amino-3-hydroxypyridine derivatives in methanol under reflux. This method yields thioxopyrimidine derivatives analogous to the target compound. For example, the reaction of isothiocyanate (compound 77) with 2-amino-3-hydroxypyridine (compound 82) produces 1-(3-hydroxypyridin-2-yl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione (compound 83).

This strategy can be adapted to introduce methyl groups at the 7-position by selecting appropriate starting materials or by subsequent alkylation.

Multicomponent Condensation Involving Aminopyrimidine Derivatives

A widely used approach is the three-component condensation of aryl aldehydes, amines (such as aniline or aminopyrimidine derivatives), and thiocyanate salts or active methylene compounds under acidic or basic catalytic conditions. This method allows for the construction of the pyrimido[4,5-d]pyrimidine core with the thione functionality.

Component Role
Aryl aldehydes Carbon source for ring formation
Aminopyrimidines Nitrogen source and ring precursor
Thiocyanate salts Sulfur source for thione group

Reactions are typically conducted under reflux in ethanol or other suitable solvents, sometimes assisted by microwave irradiation to enhance reaction rates and yields.

Reaction Conditions and Optimization

  • Temperature: Critical for controlling product formation and avoiding decomposition. Optimal ranges are generally between 110 °C and 140 °C for thermal cyclizations.

  • Solvent: Methanol, ethanol, and dioxane are commonly used solvents. Solvent-free conditions have also been reported for some multicomponent reactions.

  • Catalysts: Acidic (e.g., sulfuric acid) or basic catalysts (e.g., triethylamine) facilitate condensation and cyclization steps.

  • Time: Reactions may require extended periods (up to 10 days at ambient temperature for some pathways) or shorter times under reflux or microwave conditions.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Type Conditions Key Intermediate/Product Reference
1 Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate + Formamide Thermal cyclization 110–140 °C, heating Schiff base intermediate → 7-mercapto derivative
2 Isothiocyanate + 2-amino-3-hydroxypyridine Nucleophilic addition and cyclization Reflux in methanol 1-(3-hydroxypyridin-2-yl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione
3 Aryl aldehydes + Aminopyrimidines + Thiocyanate salts Multicomponent condensation Acidic/basic catalysis, reflux or microwave Substituted pyrimido[4,5-d]pyrimidine-2-thiones

Research Findings and Considerations

  • The temperature control is paramount to prevent decomposition and side reactions.

  • The choice of starting materials influences the substitution pattern, including the 7-methyl group.

  • Microwave-assisted synthesis offers advantages in reducing reaction times and improving yields.

  • The multicomponent reaction strategy is versatile and allows for structural diversity, which is advantageous for medicinal chemistry applications.

  • The presence of sulfur in the form of thione groups is typically introduced via thiocyanate salts or isothiocyanates, which react efficiently with aminopyrimidine derivatives.

  • Some synthetic routes require multi-step processes , including protection/deprotection steps and functional group transformations to achieve the final compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidopyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound belongs to the pyrimido[4,5-d]pyrimidine class, which differs from other bicyclic systems such as pyrimido[5,4-d]pyrimidines (e.g., compounds in ) in the orientation of the fused rings. For example, 5-imino-7-(methylthio)-1,3,6-triphenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dithione (, Scheme 34) shares the same bicyclic core but includes phenyl and methylthio substituents, which enhance steric bulk and alter electronic properties compared to the simpler methyl and thione groups in the target compound .

Table 1: Structural Comparison of Bicyclic Pyrimidine Derivatives
Compound Name Core Structure Substituents (Positions) Functional Groups
7-Methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione Pyrimido[4,5-d]pyrimidine Methyl (7), Thione (2) Thione, Dihydro
5-Imino-7-(methylthio)-1,3,6-triphenyl analog () Pyrimido[4,5-d]pyrimidine Phenyl (1,3,6), Methylthio (7) Imino, Dithione
2-(3,4-Dimethoxyphenyl)-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidinone 3,4-Dimethoxyphenyl (2), Piperazine (7) Ketone, Ether

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: The thione group in 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione may confer better aqueous solubility than its oxo counterparts (e.g., pyrimidinones), though its methyl group could reduce polarity.
  • Biological Activity: Pyrido[1,2-a]pyrimidinones in exhibit substituent-dependent kinase inhibition (e.g., piperazine and diazepane groups enhance binding to ATP pockets).

Biologische Aktivität

7-Methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione (CAS Number: 7403-34-1) is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antiviral activities based on recent research findings.

  • Molecular Formula : C₇H₈N₄S
  • Molecular Weight : 180.23 g/mol
  • Density : 1.42 g/cm³
  • Boiling Point : 305.7 °C at 760 mmHg
  • Flash Point : 138.7 °C

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds related to 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione have been evaluated for their effectiveness against various cancer cell lines.

CompoundCell Line TestedIC₅₀ (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
Reference (Erlotinib)Various19.51 - 23.61

In a study by Tiwari et al., several pyrimidine derivatives were synthesized and screened against breast cancer cell lines (MCF-7, MDA-MB453). Notably, compound 11 exhibited the best activity against MCF-7 cells with an IC₅₀ of 15.3 µM, outperforming traditional chemotherapeutic agents like erlotinib .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives have also been documented. A review highlighted that certain compounds can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells.

Compound TypeEffect Observed
Pyrimidine derivativesInhibition of iNOS and COX-2

Studies using Western blotting and RT-PCR techniques have shown that these compounds significantly reduce the mRNA levels of inflammatory mediators .

Antiviral Activity

Recent investigations into the antiviral properties of pyrimidine derivatives indicate their potential against viral infections, particularly those related to coronaviruses. A study focused on the computational and experimental evaluation of pyrimidine-2-thiones demonstrated promising activity against the main protease enzyme of SARS-CoV-2.

Case Studies and Research Findings

  • Anticancer Screening : A series of pyrimidine-triazole compounds were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer potency.
  • Anti-Alzheimer’s Potential : Almehizia et al. conducted studies on pyrazolo-pyrimidine derivatives that showed notable effects in inhibiting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology .
  • Structure–Activity Relationships (SAR) : Research has emphasized the importance of SAR in optimizing the biological activity of pyrimidine derivatives, leading to enhanced efficacy in therapeutic applications.

Q & A

Basic Question: What are the key synthetic routes for 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione?

Methodological Answer:
The compound is synthesized via condensation reactions starting from precursors like 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine derivatives. For example, cyclocondensation under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) yields the pyrimido[4,5-d]pyrimidine core. Reaction optimization includes controlling stoichiometry, temperature (60–100°C), and catalyst use (e.g., K₂CO₃) to improve yields . Post-synthesis purification often involves recrystallization from dioxane or ethanol-water mixtures .

Basic Question: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (DMSO-d₆) identifies protons on the dihydropyrimidine ring (δ 2.40–3.78 ppm for methyl and methylene groups) and aromatic/amide protons (δ 7.31–11.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~165–170 ppm) and thione (C=S, ~180 ppm) functionalities .
  • IR Spectroscopy: Key absorptions include C=O stretches (~1640–1680 cm⁻¹), C=S (~1200–1250 cm⁻¹), and N-H stretches (~3200–3360 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (e.g., m/z 343 [M+1]⁺) validates molecular weight and fragmentation patterns .

Advanced Question: What strategies optimize its inhibitory activity against kinases like CDK2?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on modifying substituents at positions 2, 4, and 7 of the pyrimido[4,5-d]pyrimidine scaffold. For example:

  • Aminoaryl Substitutions: Introducing 3-chlorophenyl or benzylamino groups at position 7 enhances CDK2 binding affinity by forming hydrogen bonds with kinase hinge regions .
  • Hydrophobic Moieties: Methyl or phenyl groups at position 4 improve lipophilicity and membrane permeability .
  • In Silico Docking: Molecular docking (e.g., using AutoDock Vina) predicts binding modes and guides rational design to reduce steric clashes in the ATP-binding pocket .

Advanced Question: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies in enzymatic assays (e.g., IC₅₀ values) may arise from:

  • Assay Conditions: Variations in buffer pH, ATP concentration, or enzyme isoforms (e.g., CDK2 vs. CDK9). Standardizing protocols (e.g., using Kinase-Glo® luminescence assays) ensures reproducibility .
  • Compound Purity: Impurities from synthetic byproducts (e.g., unreacted guanidine) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
  • Structural Analogues: Compare activity across derivatives (e.g., 7-amino vs. 7-methylthio variants) to isolate pharmacophore contributions .

Advanced Question: What computational approaches predict the compound’s reactivity and regioselectivity in synthesis?

Methodological Answer:

  • Retrosynthetic Analysis: AI-driven tools (e.g., Template_relevance models) leverage reaction databases (Reaxys, Pistachio) to propose feasible routes, prioritizing steps with high atom economy .
  • DFT Calculations: Density functional theory (e.g., B3LYP/6-31G*) models transition states to predict regioselectivity in cyclocondensation reactions, such as favoring 7-methyl over 5-methyl substitution .

Basic Question: What are the stability profiles of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 250°C, suggesting suitability for high-temperature reactions .
  • pH Sensitivity: The thione group undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability is optimal in neutral buffers (pH 6–8) .
  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the dihydropyrimidine ring .

Advanced Question: How does the compound interact with cellular targets beyond kinase inhibition?

Methodological Answer:

  • Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify interactions with non-CDK kinases (e.g., p38α MAPK) .
  • Metabolomic Studies: LC-MS/MS-based untargeted metabolomics reveals downstream effects on nucleotide biosynthesis pathways, particularly purine metabolism .

Advanced Question: What are the challenges in crystallizing this compound for X-ray studies?

Methodological Answer:
Crystallization difficulties arise from conformational flexibility in the dihydropyrimidine ring. Strategies include:

  • Co-Crystallization: Use protein targets (e.g., CDK2) to stabilize the compound in the active site .
  • Solvent Screening: Test mixed-solvent systems (e.g., DMSO/water) to induce slow nucleation. Single crystals suitable for X-ray diffraction (R factor < 0.06) are obtained at 298 K .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.